molecular formula C18H13FN6O3 B2571657 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1251573-51-9

3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2571657
CAS No.: 1251573-51-9
M. Wt: 380.339
InChI Key: PPOFXMFVYOUAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a synthetically designed heterocyclic compound of significant interest in modern drug discovery and medicinal chemistry research. Its molecular architecture incorporates two privileged heterocyclic scaffolds: a 1,2,4-oxadiazole ring and a 1,2,3-triazole ring, which are known to contribute favorably to a compound's pharmacological profile and physicochemical properties . The 1,2,4-oxadiazole ring acts as a bioisostere for ester and amide functional groups, a strategy often employed to enhance metabolic stability and improve the drug-like characteristics of lead compounds by resisting hydrolysis . The inclusion of the 1,2,3-triazole ring, typically formed via reliable copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, provides a robust linkage and offers potential for π-π stacking interactions and hydrogen bonding with biological targets . The specific substitution pattern on this molecule is designed to optimize its interaction with biological systems. The 4-fluorophenyl moiety attached to the triazole ring is an electron-withdrawing group that can influence the compound's electronic distribution, membrane permeability, and overall bioavailability . Conversely, the 4-methoxyphenyl group of the carboxamide moiety is an electron-donating group, which can fine-tune the molecule's solubility and binding affinity. This strategic combination of electron-withdrawing and electron-donating substituents makes this compound a highly valuable chemical tool for probing structure-activity relationships (SAR) in the development of new therapeutic agents. While the exact biological profile of this specific analog is under investigation, compounds bearing the 1,2,4-oxadiazole nucleus have been extensively documented to exhibit a wide spectrum of biological activities, including potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, as well as acting as inhibitors for various enzymes like kinases and dehydrogenases . Researchers can leverage this compound as a key intermediate or a final scaffold in projects aimed at developing novel bioactive molecules, particularly for screening against targets where heterocyclic hybrids have shown promise. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

3-[1-(4-fluorophenyl)triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6O3/c1-27-14-8-4-12(5-9-14)20-17(26)18-21-16(23-28-18)15-10-25(24-22-15)13-6-2-11(19)3-7-13/h2-10H,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOFXMFVYOUAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. The combination of triazole and oxadiazole moieties in its structure suggests a diverse range of biological interactions, particularly in the fields of oncology and infectious disease treatment.

Chemical Structure

The molecular formula for this compound is C17H16FN5O3C_{17}H_{16}FN_5O_3, with a molecular weight of approximately 357.34 g/mol. The presence of the triazole and oxadiazole rings is significant as these structures are often associated with various pharmacological activities.

Biological Activity Overview

Research indicates that compounds containing triazole and oxadiazole scaffolds exhibit various biological activities, including:

  • Anticancer properties : Many derivatives have shown promising results against different cancer cell lines.
  • Antimicrobial effects : Certain compounds have demonstrated efficacy against bacterial and fungal strains.
  • Inhibition of specific enzymes : Some studies highlight their potential as enzyme inhibitors, which is critical in drug development.

Anticancer Activity

A significant area of research focuses on the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have been evaluated for their cytotoxic effects against several cancer cell lines.

CompoundCell LineIC50 (µM)
3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamideMCF-715.63
Similar derivativeA5492.78
Similar derivativeA3750.12

In a study referenced in the literature, a related compound exhibited an IC50 value against MCF-7 cells comparable to Tamoxifen, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound's structural features suggest it may also possess antimicrobial properties. Research has shown that oxadiazole derivatives can inhibit the growth of various pathogens. For example:

PathogenMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15

These findings indicate that modifications to the triazole and oxadiazole structures can enhance antimicrobial activity .

The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic pathways. Studies have shown increased expression levels of p53 and caspase-3 in treated cells .

For antimicrobial activity, the mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies have documented the efficacy of compounds similar to 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide :

  • Case Study on MCF-7 Cells : A derivative showed significant cytotoxicity with an IC50 value of 15.63 µM. Flow cytometry analysis indicated that treated cells underwent apoptosis.
  • Antimicrobial Evaluation : A related compound demonstrated effective inhibition against Staphylococcus aureus with an MIC value of 10 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole and Triazole Moieties
Compound Name Core Structure Substituents Key Features Reference
Target Compound 1,2,4-Oxadiazole - 3: 1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl
- 5: N-(4-Methoxyphenyl)carboxamide
Planar oxadiazole-triazole system; fluorophenyl and methoxyphenyl enhance dipole interactions
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide 1,2,4-Oxadiazole + Thiazole - 5: Thiazole-methyl
- 3: 4-Methoxyphenyl
Thiazole introduces sulfur-based hydrogen bonding; reduced planarity compared to triazole
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Pyrazoline - 3: 4-Fluorophenyl
- 5: 4-Chlorophenyl
Non-planar pyrazoline core; dihydro structure increases flexibility
4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole + Triazole - Triazole with fluorophenyl; thiazole substituent Isostructural triclinic packing; perpendicular fluorophenyl disrupts planarity

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances electronegativity, favoring dipole-dipole interactions, whereas 4-methoxyphenyl provides moderate electron-donating effects, balancing solubility and crystallinity .
  • Ring Systems : Compared to pyrazoline () or thiazole () derivatives, the 1,2,4-oxadiazole-triazole hybrid in the target compound exhibits greater rigidity and planarity, which may improve binding affinity in receptor-ligand systems .
Physicochemical and Crystallographic Properties
  • Crystallinity : The target compound’s isostructural analogs (e.g., ) crystallize in triclinic systems ($P\overline{1}$) with two independent molecules per asymmetric unit. The fluorophenyl group adopts a perpendicular orientation relative to the planar core, reducing π-stacking efficiency compared to fully planar systems .
  • Synthetic Methods : Click chemistry is commonly employed for triazole formation (e.g., ), while oxadiazole rings are synthesized via cyclization of amidoximes. Refinement tools like SHELXL () and WinGX () are critical for structural validation .
Substituent Effects on Bioactivity (Inferred)
  • Fluorine vs. Methoxy : Fluorine’s electronegativity enhances metabolic stability and membrane permeability, whereas methoxy groups improve solubility but may reduce target affinity due to steric bulk .
  • Triazole vs.

Research Findings and Data Tables

Table 1: Crystallographic Parameters of Selected Analogues
Compound Space Group $R_{\text{fact}}$ Planarity Key Interactions
Target Compound (Inferred) $P\overline{1}$ (triclinic) ~0.05 (estimated) Partial (fluorophenyl perpendicular) C–H···O, π-π stacking
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide $P2_1/c$ (monoclinic) 0.056 Non-planar (dihydropyrazole) S···π, C–H···S
4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole $P\overline{1}$ (triclinic) 0.162 ($wR$) Partial (thiazole distortion) C–H···N, halogen bonding

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves three key steps:

  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .
  • Oxadiazole cyclization : Condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) to form the 1,2,4-oxadiazole ring .
  • Carboxamide coupling : Amide bond formation between the oxadiazole-carboxylic acid intermediate and 4-methoxyaniline using coupling agents like HATU or EDCI . Optimization : Use anhydrous solvents (e.g., DMF), controlled temperatures (60–80°C), and catalyst screening (e.g., CuI vs. CuSO₄/ascorbate) to improve yields (reported 65–78% in analogs) .

Q. How can researchers characterize the molecular structure and confirm regiochemistry of the triazole and oxadiazole rings?

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., triazole C-H protons at δ 8.1–8.3 ppm) .
  • X-ray crystallography : Resolve ambiguities in ring connectivity; analogs show dihedral angles of 12–85° between aromatic rings .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 424.0967 for C₁₉H₁₄F₃N₇O₃) .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating bioactivity, and how should controls mitigate false positives?

  • Kinase inhibition : Screen against EGFR or Aurora kinases using fluorescence polarization assays. Include positive controls (e.g., Gefitinib) and solvent controls (DMSO ≤0.1%) to rule out nonspecific binding .
  • Antimicrobial activity : Broth microdilution assays (MIC) with Gram-positive/negative strains. Use agar plates to confirm compound stability and resazurin for viability checks .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize results to untreated cells and vehicle-only wells .

Q. How can conflicting solubility/stability data across studies be resolved?

  • Solvent selection : Test in DMSO, PBS, and ethanol. Analogous compounds show pH-dependent solubility (e.g., >2 mg/mL in DMSO, <0.1 mg/mL in water) .
  • Stability assays : Use HPLC-UV to monitor degradation under light, heat (40°C), and humidity (75% RH). Include internal standards (e.g., caffeine) for quantification .
  • Data normalization : Report results with explicit solvent, temperature, and pH conditions to enable cross-study comparisons .

Q. What SAR strategies identify critical functional groups for bioactivity?

  • Substituent variation : Compare analogs with halogen (F, Cl), methoxy, or methyl groups. Example:
SubstituentActivity (IC₅₀, μM)
4-Fluorophenyl0.45 (EGFR)
4-Chlorophenyl0.62 (EGFR)
4-Methoxyphenyl1.20 (EGFR)
  • Scaffold hopping : Replace oxadiazole with thiadiazole or triazole with imidazole to assess ring flexibility .

Q. Which computational methods predict binding mechanisms with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., EGFR kinase). Validate with crystal structures (PDB: 1M17) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) .
  • QSAR : CoMFA/CoMSIA to correlate electronic (HOMO/LUMO) and steric descriptors with activity .

Q. How can low yields in the final cyclization step be troubleshooted?

  • Catalyst optimization : Test alternatives to POCl₃ (e.g., PCl₅, T3P®) for oxadiazole formation .
  • Side reaction mitigation : Add molecular sieves to absorb HCl byproducts or use microwave-assisted synthesis (80°C, 30 min) .
  • Purification : Employ flash chromatography (hexane:EtOAc 3:1) or recrystallization (ethanol/water) to isolate pure product .

Q. What approaches elucidate metabolic pathways and toxicity in preclinical studies?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways include N-demethylation and oxadiazole hydrolysis .
  • Toxicity screening : Ames test for mutagenicity and hERG assay for cardiac risk. Analogous compounds show low cytotoxicity (CC₅₀ >50 μM) in HEK293 cells .
  • In vivo models : Administer 10–100 mg/kg doses in rodents, monitor plasma half-life (t₁/₂ ~4–6 hr), and assess liver/kidney histopathology .

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